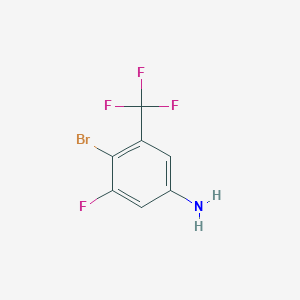
4-Bromo-3-fluoro-5-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-fluoro-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4BrF4N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-5-(trifluoromethyl)aniline typically involves multi-step reactions. One common method includes the nitration of a suitable precursor, followed by reduction to form the aniline derivative, and subsequent bromination and fluorination steps . The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-fluoro-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium hydroxide and potassium tert-butoxide are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted aniline derivatives, which can be further utilized in the synthesis of more complex organic molecules.
Scientific Research Applications
4-Bromo-3-fluoro-5-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds and in the study of reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism by which 4-Bromo-3-fluoro-5-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets. The presence of electron-withdrawing groups such as bromine, fluorine, and trifluoromethyl enhances its reactivity and allows it to participate in various biochemical pathways. These interactions can lead to the inhibition of enzymes or the modulation of receptor activities, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
- 4-Bromo-3-(trifluoromethyl)aniline
- 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
- 3-Amino-4-bromobenzotrifluoride
Comparison: Compared to its analogs, 4-Bromo-3-fluoro-5-(trifluoromethyl)aniline is unique due to the specific positioning of the bromine, fluorine, and trifluoromethyl groups on the benzene ringFor instance, the presence of the fluorine atom in the 3-position can significantly alter the compound’s electronic properties and its interactions with other molecules .
Properties
Molecular Formula |
C7H4BrF4N |
|---|---|
Molecular Weight |
258.01 g/mol |
IUPAC Name |
4-bromo-3-fluoro-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H4BrF4N/c8-6-4(7(10,11)12)1-3(13)2-5(6)9/h1-2H,13H2 |
InChI Key |
TUSDTPYFEAOYNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Br)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Ethyl-5-[3-(5-Methoxybiphenyl-3-Yl)prop-1-Yn-1-Yl]pyrimidine-2,4-Diamine](/img/structure/B13439260.png)
![Spiro[1H-indene-1,4'-piperidine], 1'-(3-cyclohexyl-L-alanyl-3-cyclohexyl-L-alanyl)](/img/structure/B13439264.png)
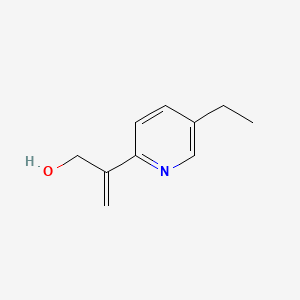
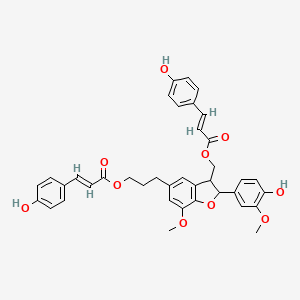
![1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B13439284.png)
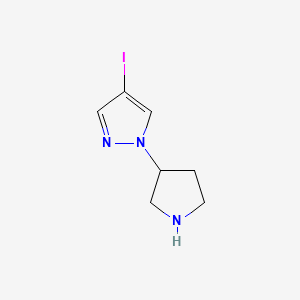
![[4-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B13439292.png)
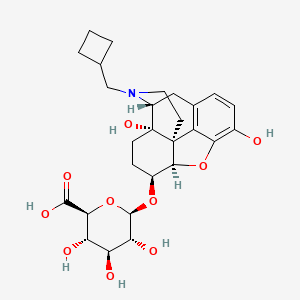
![(2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid](/img/structure/B13439297.png)

![(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha(r)-(4-ethoxyphenyl)-2-hydroxyethyl]amide](/img/structure/B13439339.png)
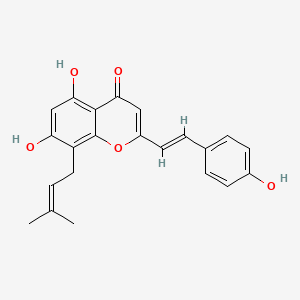
![(3R,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13439354.png)
